molecular formula C8H12Cl2N2O2 B569176 1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride CAS No. 73448-02-9

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride

Cat. No.: B569176
CAS No.: 73448-02-9
M. Wt: 239.096
InChI Key: XXHGNNYLGJCVEG-UHFFFAOYSA-N
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Description

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride is a heterocyclic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride typically involves the reaction of 1,4-benzodioxane with suitable amine precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA, proteins, and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride involves its interaction with various molecular targets and pathways. The compound is thought to exert its effects through intricate interactions with cellular components, including DNA, proteins, and enzymes. These interactions may lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diamino-4,5-dimethoxybenzene hydrochloride
  • 1,2-Diamino-4,5-difluorobenzene
  • 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
  • 4-Chloro-5-methylbenzene-1,2-diamine
  • 4,5-Dichloro-o-phenylenediamine
  • 4,5-Dimethyl-1,2-phenylenediamine
  • 5,6-Diamino-2,3-pyrazinedicarbonitrile
  • 9,10-Diaminophenanthrene

Uniqueness

1,2-Diamino-4,5-ethylenedioxybenzene, Dihydrochloride is unique due to its specific benzodioxine ring structure fused with a diamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHGNNYLGJCVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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